Cas no 24827-37-0 (1-(4-Chlorobenzyl)-2-thiourea)
1-(4-Chlorobenzyl)-2-thiourea Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Chlorobenzyl)-2-thiourea
- 1-(4-chlorobenzyl)thiourea
- (4-chlorophenyl)methylthiourea
- Thiourea, N-[(4-chlorophenyl)methyl]-
- DTXSID80394631
- EN300-180261
- G29314
- DB-018557
- 24827-37-0
- [(4-chlorophenyl)methyl]thiourea
- SCHEMBL5064965
- MFCD00060466
- CRHPDONOCLCOOR-UHFFFAOYSA-N
- AKOS009280791
- CS-0237223
- ZAA82737
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- MDL: MFCD00060466
- Inchi: 1S/C8H9ClN2S/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
- InChI Key: CRHPDONOCLCOOR-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CNC(N)=S
Computed Properties
- Exact Mass: 200.01700
- Monoisotopic Mass: 200.017
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.1A^2
- XLogP3: 1.7
Experimental Properties
- Density: 1.323
- Melting Point: 142-144°C
- Boiling Point: 333.1°C at 760 mmHg
- Flash Point: 155.3°C
- Refractive Index: 1.646
- PSA: 70.14000
- LogP: 2.76440
1-(4-Chlorobenzyl)-2-thiourea Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-(4-Chlorobenzyl)-2-thiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 018363-1g |
1-(4-Chlorobenzyl)-2-thiourea |
24827-37-0 | tech | 1g |
£24.00 | 2022-03-01 | |
| Fluorochem | 018363-5g |
1-(4-Chlorobenzyl)-2-thiourea |
24827-37-0 | tech | 5g |
£72.00 | 2022-03-01 | |
| Fluorochem | 018363-25g |
1-(4-Chlorobenzyl)-2-thiourea |
24827-37-0 | tech | 25g |
£281.00 | 2022-03-01 | |
| Alichem | A019139683-100g |
1-(4-Chlorobenzyl)thiourea |
24827-37-0 | 95% | 100g |
$676.20 | 2023-09-02 | |
| TRC | C651825-100mg |
1-(4-Chlorobenzyl)-2-thiourea |
24827-37-0 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C651825-500mg |
1-(4-Chlorobenzyl)-2-thiourea |
24827-37-0 | 500mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C651825-1g |
1-(4-Chlorobenzyl)-2-thiourea |
24827-37-0 | 1g |
$ 160.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056951-10g |
1-(4-Chlorobenzyl)-2-thiourea |
24827-37-0 | 10g |
6517.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056951-2g |
1-(4-Chlorobenzyl)-2-thiourea |
24827-37-0 | 2g |
1608.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056951-10g |
1-(4-Chlorobenzyl)-2-thiourea |
24827-37-0 | 10g |
6517CNY | 2021-05-07 |
1-(4-Chlorobenzyl)-2-thiourea Suppliers
1-(4-Chlorobenzyl)-2-thiourea Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 1-(4-Chlorobenzyl)-2-thiourea
Professional Introduction to 1-(4-Chlorobenzyl)-2-thiourea (CAS No. 24827-37-0)
1-(4-Chlorobenzyl)-2-thiourea, identified by its Chemical Abstracts Service number CAS No. 24827-37-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered considerable attention due to its versatile applications in the development of novel therapeutic agents and as a key intermediate in synthetic organic chemistry.
The structural motif of 1-(4-Chlorobenzyl)-2-thiourea consists of a benzyl group attached to a thiourea moiety, with the benzyl group being substituted with a 4-chloro substituent. This specific arrangement imparts unique reactivity and functionality, making it a valuable building block for medicinal chemists. The presence of the 4-chloro group enhances the electrophilicity of the benzyl carbon, facilitating nucleophilic substitution reactions, while the thiourea moiety can participate in various coordination and hydrogen bonding interactions.
In recent years, 1-(4-Chlorobenzyl)-2-thiourea has been extensively studied for its potential in drug discovery. Its structural features suggest applications in the development of inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as cancer, inflammation, and neurodegeneration. For instance, thiourea derivatives have been explored as kinase inhibitors due to their ability to disrupt protein-protein interactions and modulate enzyme activity.
A notable area of research involves the use of 1-(4-Chlorobenzyl)-2-thiourea as a precursor in the synthesis of more complex molecules. The compound's reactivity allows for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many pharmacologically active compounds. These reactions enable the introduction of diverse substituents, enhancing the compound's utility in medicinal chemistry.
The pharmaceutical industry has also leveraged 1-(4-Chlorobenzyl)-2-thiourea in the development of antimicrobial agents. The thiourea moiety is known to exhibit broad-spectrum antimicrobial properties by interfering with essential bacterial processes. Researchers have synthesized derivatives of this compound that demonstrate efficacy against resistant strains of bacteria, highlighting its importance in addressing emerging infectious diseases.
In addition to its pharmaceutical applications, 1-(4-Chlorobenzyl)-2-thiourea has found utility in materials science. Its ability to form coordination complexes with metal ions makes it a candidate for designing novel catalysts and functional materials. These complexes can exhibit enhanced catalytic activity in various organic transformations, contributing to more efficient synthetic routes.
The synthesis of 1-(4-Chlorobenzyl)-2-thiourea) typically involves the reaction of 4-chlorobenzyl bromide with sodium thiourea under controlled conditions. This reaction proceeds via nucleophilic substitution, where the thiourea anion attacks the benzyl bromide, displacing bromide to form the desired product. Optimizing reaction conditions such as temperature, solvent choice, and catalyst use is crucial for achieving high yields and purity.
Ongoing research continues to uncover new applications for 1-(4-Chlorobenzyl)-2-thiourea strong>). Innovations in synthetic methodologies are expanding its scope, enabling access to previously inaccessible derivatives with tailored properties. For example, recent studies have explored photoredox catalysis in conjunction with thiourea derivatives to develop novel photoreactive compounds for applications in photochemistry and materials science.
The compound's role in drug discovery is further underscored by its incorporation into libraries of diverse molecules for high-throughput screening. These libraries are used by pharmaceutical companies to identify lead compounds for further development into new drugs. The structural diversity provided by derivatives of 1-(< strong >4-Chlorobenzyl strong >)-< strong >2-thiourea strong >) makes it an invaluable asset in this process.
In conclusion, 1-(< strong >4-Chlorobenzyl strong >)-< strong >2-thiourea strong > (CAS No. 24827-37-0) is a multifaceted compound with significant implications across pharmaceutical chemistry, bioorganic synthesis, and materials science. Its unique structural features and reactivity make it a cornerstone in the development of novel therapeutic agents and functional materials. As research progresses, new applications and synthetic strategies will undoubtedly continue to emerge, further solidifying its importance in scientific endeavors.
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